2,6-Dimethyl-3-(methylsulfanyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-3-(methylsulfanyl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methylsulfanyl group at the third position and two methyl groups at the second and sixth positions on the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-(methylsulfanyl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2,6-dimethylaniline, a series of reactions including sulfonation, cyclization, and methylation can lead to the desired product. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-(methylsulfanyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the indole ring or the substituents.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions that are not sterically hindered by the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2,6-Dimethyl-3-(methylsulfanyl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dimethyl-3-(methylsulfanyl)-1H-indole exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylindole: Lacks the methylsulfanyl group, which may result in different chemical and biological properties.
3-Methylsulfanylindole: Lacks the additional methyl groups at the second and sixth positions, which can affect its reactivity and interactions.
2-Methyl-3-(methylsulfanyl)indole: Similar structure but with only one methyl group on the indole ring.
Uniqueness
2,6-Dimethyl-3-(methylsulfanyl)-1H-indole is unique due to the presence of both the methylsulfanyl group and the two methyl groups on the indole ring
Properties
CAS No. |
53512-33-7 |
---|---|
Molecular Formula |
C11H13NS |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
2,6-dimethyl-3-methylsulfanyl-1H-indole |
InChI |
InChI=1S/C11H13NS/c1-7-4-5-9-10(6-7)12-8(2)11(9)13-3/h4-6,12H,1-3H3 |
InChI Key |
VGDQDUADQOXCNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.